4-(Pyrrolidin-1-yl)pyrimidin-5-amine

CAS No.: 1394042-92-2

Cat. No.: VC2576247

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394042-92-2 |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | 4-pyrrolidin-1-ylpyrimidin-5-amine |

| Standard InChI | InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2 |

| Standard InChI Key | UATGJJKFMXRJQJ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC=NC=C2N |

| Canonical SMILES | C1CCN(C1)C2=NC=NC=C2N |

Introduction

Chemical Identity and Basic Characteristics

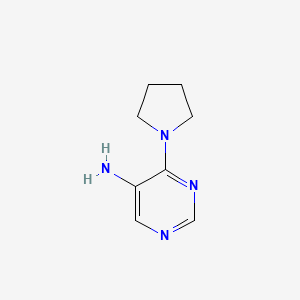

4-(Pyrrolidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by a pyrrolidine ring attached at the 4-position and an amino group at the 5-position of the pyrimidine core. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, making it potentially useful for various applications in chemical and pharmaceutical research.

Identification Parameters

The compound is uniquely identified through multiple chemical identifiers as presented in Table 1:

Table 1: Identification Parameters of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine

Structural Features

The structural characteristics of this compound include a planar pyrimidine ring with two endocyclic nitrogen atoms at positions 1 and 3, a cyclic pyrrolidine (5-membered ring) attached at position 4, and a primary amine group at position 5. This arrangement creates a compact molecule with multiple sites for potential interactions with biological targets.

Physicochemical Properties

The physicochemical properties of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine influence its behavior in chemical reactions, its solubility profile, and its potential for drug development applications.

Chemical Properties and Parameters

Key chemical parameters that influence the compound's reactivity and biological interactions are summarized in Table 2:

Table 2: Physicochemical Parameters of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine is expected to be influenced by:

-

The nucleophilic character of the amino group at position 5

-

The basic nitrogen atoms in both the pyrimidine ring and pyrrolidine moiety

-

The electron-donating effect of the pyrrolidine substituent, which may enhance the nucleophilicity of the pyrimidine ring

The compound likely exhibits characteristics typical of aminopyrimidines, including potential for hydrogen bonding, protonation at basic nitrogen sites, and participation in various condensation reactions through the reactive primary amine group.

Related Compounds and Structural Analogues

4-(Pyrrolidin-1-yl)pyrimidin-5-amine is part of a broader family of substituted pyrimidines that have demonstrated diverse biological activities. Several structural analogues with slight modifications have been reported in the literature:

Analytical Methods for Characterization

Chromatographic and Mass Spectrometric Analysis

High-resolution mass spectrometry and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the analysis of such compounds, as mentioned for related structures in the search results . These techniques allow for precise molecular weight determination and assessment of compound purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume